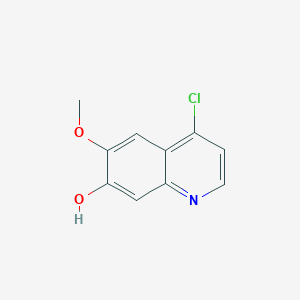
4-Chloro-6-methoxyquinolin-7-ol
Vue d'ensemble
Description
4-Chloro-6-methoxyquinolin-7-ol is an intermediate used in the synthesis of quinoline derivatives with antineoplastic and antibacterial properties .
Synthesis Analysis
The compound can be synthesized through the reaction of chloroquinoline and methanol . It is used as an important intermediate in organic synthesis and participates in the synthesis of other compounds .Physical and Chemical Properties Analysis
The boiling point of this compound is 353℃ and its density is 1.386 . It is stored in an inert atmosphere at 2-8C .Applications De Recherche Scientifique
Chemosensor for Cadmium Detection
4-Chloro-6-methoxyquinolin-7-ol and its derivatives have been explored for their potential applications in scientific research, particularly in the development of chemosensors for metal ion detection. For instance, a study highlighted the synthesis of a chemosensor based on a quinoline derivative that selectively responds to Cd^2+ ions over other tested metal ions, indicating its usefulness in measuring Cd^2+ concentrations in waste effluent streams and food products Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001.
Antimicrobial and Antifungal Agent
Another significant application involves the antimicrobial and antifungal properties of quinoline derivatives. Research on a novel 4-chloro-8-methoxyquinoline-2(1H)-one showed promising results as an effective antimicrobial agent, with notable inhibitory activity against DNA gyrase and lanosterol 14 α-demethylase, essential enzymes in microbial and fungal pathogens Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Praveen Kumar, 2017.
Cancer Research and Apoptosis Induction
In cancer research, quinoline derivatives have been identified as potent apoptosis inducers, showing efficacy in human breast and mouse xenograft cancer models. These compounds exhibit the ability to enhance cell killing effects in combination with chemotherapeutic agents and radiation, potentially opening new avenues for cancer treatment strategies Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009.
Inhibitor for Lung Cancer Cell Line Proliferation
Quinoline compounds have also been synthesized for their potential role as effective inhibitors of lung cancer cell line proliferation, illustrating the versatility of quinoline derivatives in therapeutic applications beyond antimicrobial and antifungal properties Cai, Zhao, Li, Shuai, Ding, Wang, Fu, Jin, Li, & Zhao, 2019.
Safety and Hazards
The compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . In case of exposure, it’s recommended to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .
Orientations Futures
While the future directions for this compound are not explicitly mentioned in the available resources, it’s clear that its role as an intermediate in the synthesis of quinoline derivatives with antineoplastic and antibacterial properties suggests potential applications in medical and pharmaceutical research .
Mécanisme D'action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been studied for their antineoplastic and antibacterial properties . Therefore, it can be inferred that the targets could be certain types of cancer cells or bacterial cells.
Mode of Action
Given its classification as a quinoline derivative, it may interact with its targets by interfering with dna replication or protein synthesis, which are common mechanisms of action for antineoplastic and antibacterial agents .
Biochemical Pathways
Based on its potential antineoplastic and antibacterial properties, it can be hypothesized that it may affect pathways related to cell division and growth, or bacterial protein synthesis .
Pharmacokinetics
It is known that the compound is relatively stable under general use and storage conditions .
Result of Action
Given its potential antineoplastic and antibacterial properties, it may result in the inhibition of cell growth or the death of bacterial cells .
Action Environment
The action of 4-Chloro-6-methoxyquinolin-7-ol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored under inert gas at 2-8°C . Additionally, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Analyse Biochimique
Biochemical Properties
4-Chloro-6-methoxyquinolin-7-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain quinoline derivatives, which possess antineoplastic and antibacterial properties . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is relatively stable under inert gas (nitrogen or argon) at 2-8°C . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time, while others may diminish.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-chloro-6-methoxyquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWZPFHSWLSOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624053 | |
| Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205448-31-3 | |
| Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
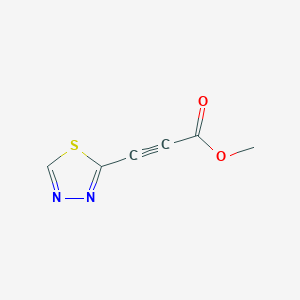
![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)
![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)
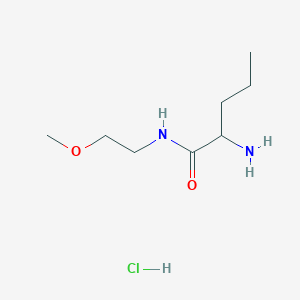
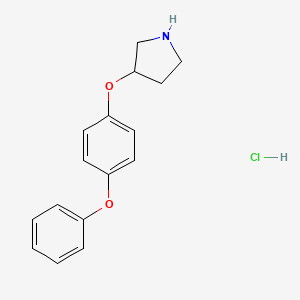
![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
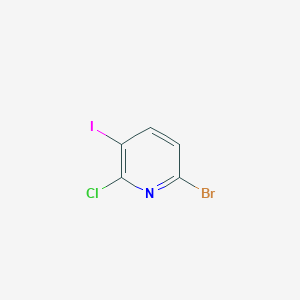
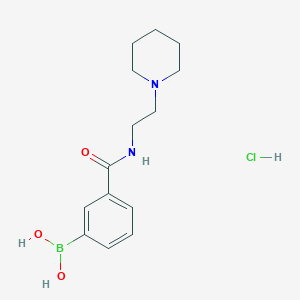
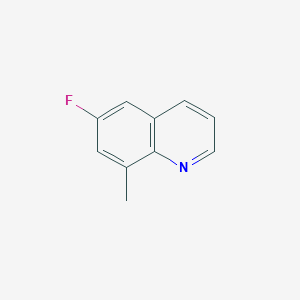
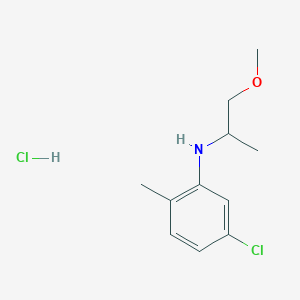
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
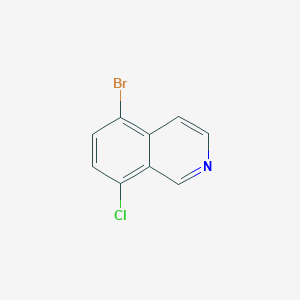
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

